molecular formula C13H16Cl2N2O2S B2446281 2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide CAS No. 1396849-98-1

2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide

Cat. No.: B2446281
CAS No.: 1396849-98-1
M. Wt: 335.24
InChI Key: RIMUMOFKICDGKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a sulfonamide group, which is known for its presence in many biologically active molecules, including antibiotics and other pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The process may include:

    Formation of the but-2-yn-1-yl group: This can be achieved through alkylation reactions involving propargyl bromide and dimethylamine.

    Introduction of the sulfonamide group: This step often involves the reaction of the intermediate with chlorosulfonic acid, followed by neutralization with a suitable base.

    Chlorination and methylation: The final steps involve chlorination and methylation to introduce the 2,4-dichloro and 5-methyl groups, respectively.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophilic substitution reactions often require a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme inhibition due to its sulfonamide group.

    Medicine: May serve as a lead compound for developing new pharmaceuticals, particularly those targeting bacterial infections.

    Industry: Could be used in the production of specialty chemicals or as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide is likely related to its ability to interact with biological molecules through its sulfonamide group. This group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes, thereby inhibiting their function. The compound may also interact with other molecular targets, such as proteins or nucleic acids, through its various functional groups.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulfonamide with antibacterial properties.

    Sulfamethoxazole: Another sulfonamide used in combination with trimethoprim as an antibiotic.

    N-(4-(dimethylamino)but-2-yn-1-yl)benzenesulfonamide: A structurally similar compound lacking the dichloro and methyl groups.

Uniqueness

2,4-dichloro-N-(4-(dimethylamino)but-2-yn-1-yl)-5-methylbenzenesulfonamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other sulfonamides. The presence of the dichloro and methyl groups can influence its solubility, stability, and interaction with biological targets.

Properties

IUPAC Name

2,4-dichloro-N-[4-(dimethylamino)but-2-ynyl]-5-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O2S/c1-10-8-13(12(15)9-11(10)14)20(18,19)16-6-4-5-7-17(2)3/h8-9,16H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIMUMOFKICDGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)NCC#CCN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.